molecular formula C14H10O4 B1265771 Biphenyl-3,3'-dicarboxylic acid CAS No. 612-87-3

Biphenyl-3,3'-dicarboxylic acid

Cat. No. B1265771
CAS RN: 612-87-3
M. Wt: 242.23 g/mol
InChI Key: KHZYMPDILLAIQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of biphenyl-3,3'-dicarboxylic acid and its derivatives often involves multi-step chemical reactions, including oxidation, reduction, diazotization-coupling reactions, and hydrothermal synthesis methods. For example, the compound has been prepared with high purity through steps involving alkylation, hydrolysis, Sommelet reaction, and oxidation, demonstrating its feasibility for applications in liquid crystals and polymer materials (Xie Ji-zhong, 2008). Another study focused on the synthesis of biphenyl-4,4-dicarboxylic acid, a closely related compound, through oxidation and diazotization-coupling reaction, achieving a high overall yield and purity (Liu Zhi-xiong, 2008).

Molecular Structure Analysis

The molecular structure of biphenyl-3,3'-dicarboxylic acid derivatives exhibits a wide range of configurations depending on the substitution pattern and the conditions under which the compounds are synthesized and crystallized. For example, some derivatives form cyclic hydrogen-bonded dimers with significant dihedral angles between the phenyl rings, contributing to the formation of layered or three-dimensional structures in the crystalline state. These structural features are crucial for the compound's application in designing novel coordination polymers and MOFs with specific properties (A. Blackburn et al., 1996).

Chemical Reactions and Properties

Biphenyl-3,3'-dicarboxylic acid and its derivatives participate in various chemical reactions, forming coordination compounds with metal ions. These reactions are influenced by factors such as the metal ion's nature, the ligand's coordination mode, and the presence of ancillary ligands. The versatility of this compound as a building block is evident in its ability to form a diverse range of metal–organic frameworks with unique structural features, including different dimensionalities and topologies. These structures can exhibit interesting properties such as luminescence and catalytic activity, making them relevant for applications in materials science and catalysis (Xiao-Chun Cheng et al., 2022).

Scientific Research Applications

Coordination Polymers and Catalytic Properties

Biphenyl-dicarboxylate linkers, including biphenyl-3,3'-dicarboxylic acid derivatives, are used in the synthesis of coordination polymers (CPs). These CPs have been explored for their structural diversity, interpenetration features, and catalytic properties. For instance, a Zinc(II)-based CP demonstrated effectiveness as a heterogeneous catalyst for the Henry reaction, which is significant in organic synthesis (Cheng et al., 2022).

Structural and Luminescent Properties

The use of biphenyl-3,3'-dicarboxylic acid in creating luminescent biphenyl-3,5-dicarboxylate coordination polymers has been documented. These polymers exhibit diverse structural formations and solid-state luminescent properties. Such properties are crucial in developing materials for optical applications (Huang et al., 2016).

Hydrogen Bonding and Crystal Structure

In crystallography, biphenyl-4,4′-dicarboxylic acid has been studied for its hydrogen bonding and crystal structure properties. Understanding these characteristics is vital in materials science, particularly in the design of molecular structures (Jakobsen et al., 2010).

Metal-Organic Frameworks (MOFs)

Biphenyl-2,4,4′-tricarboxylic acid, a related compound, is employed as a building block in synthesizing diverse metal-organic frameworks. These MOFs are characterized for their intricate structures and potential applications in areas like magnetic and luminescence properties (Shao et al., 2016).

Synthesis and Polymer Material Applications

The synthesis of biphenyl-4,4′-dicarboxylic acid and its application in the field of liquid crystal polymer materials have been investigated. This research emphasizes the potential of biphenyl-4,4′-dicarboxylic acid in advanced material manufacturing (Xie Ji-zhong, 2008).

Gas Sorption and Luminescent Sensing

Lanthanide-Potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks are notable for gas sorption and humidity-dependent proton conductivity. These frameworks also show potential in luminescent sensing of metal ions, highlighting their applicability in environmental monitoring and sensing technologies (Zhou et al., 2016).

properties

IUPAC Name

3-(3-carboxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZYMPDILLAIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210113
Record name (1,1'-Biphenyl)-3,3'-dicarboxylic acid (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-3,3'-dicarboxylic acid

CAS RN

612-87-3
Record name [1,1′-Biphenyl]-3,3′-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Biphenyldicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 612-87-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,1'-Biphenyl)-3,3'-dicarboxylic acid (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3′-Biphenyldicarboxylic acid
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
SH Deng, J Zhao, YQ Mu, C Li, HM Liu - … Crystallographica Section E …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C14H10O4, contains one half molecule, the complete molecule being generated by a twofold axis. The two benzene rings form a dihedral …
Number of citations: 1 scripts.iucr.org
CY Niu, XF Zheng, XS Wan, CH Kou - Crystal growth & design, 2011 - ACS Publications
Hydro/solvothermal and bilayered-diffusion methods using pyridine (py), 3-methylpyridine (3-mpy), and 4-methylpyridine (4-mpy) as weak bases and small terminal ligands generated …
Number of citations: 85 pubs.acs.org
CY Niu, ZL Pan, YL Dang, CL Feng, CH Kou - Journal of Inorganic and …, 2011 - Springer
Bilayered diffusion and hydrothermal synthetic methods using pyridine (py) and 2,6-dimethylpyrazine (dmpz) as weak bases and small terminal ligands generated two Cd(II) and Co(II) …
Number of citations: 6 link.springer.com
R Wang, L Han, F Jiang, Y Zhou, D Yuan… - Crystal growth & …, 2005 - ACS Publications
Three novel cadmium(II) coordination polymers, [Cd 2 (4,4‘-bipy)(3,3‘-bpda) 2 ] n (1), [Cd 4 (bpe) 3 (μ-H 2 O) 2 (3,3‘-bpda) 4 ] n (2), and [Cd 2 (3,3‘-bpda) 2 ] n (3), have been …
Number of citations: 168 pubs.acs.org
X Cheng, L Guo, H Wang, J Gu, Y Yang… - Inorganic …, 2022 - ACS Publications
The present work explores two biphenyl-dicarboxylate linkers, 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic (H 4 L 1 ) and 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic (H …
Number of citations: 7 pubs.acs.org
F Guo, F Wang, H Yang, X Zhang, J Zhang - Inorganic chemistry, 2012 - ACS Publications
Three new cadmium compounds, [Cd(2,4′-bpdc)(bib) 0.5 ] (1; 2,4′-bpdc = biphenyl-2,4′-dicarboxylate and bib = 1,4-bis(2-methyl-imidazol-1-yl)butane), {[Cd 2 (3,4′-bpdc) 2 (bib) …
Number of citations: 196 pubs.acs.org
DY Lv, ZQ Gao, JZ Gu, JZ Liu, W Dou - Transition Metal Chemistry, 2011 - Springer
Two Mn(II) coordination polymers, namely [Mn(bpda)] n (1) and [Mn(bpda)(bpy) 0.5 ] n (2) (H 2 bpda = 1,1′-biphenyl-3,3′-dicarboxylic acid and bpy = 4,4′-bipyridine), have been …
Number of citations: 6 link.springer.com
Z Guo, AG Schultz - Tetrahedron Letters, 2001 - Elsevier
Reactions of 4,4′-difluoro-biphenyl-3,3′-dicarboxylic acid dimethyl ester with amino alcohols. A convenient route to biphenyl tetra-alcohols - ScienceDirect Skip to main contentSkip …
Number of citations: 1 www.sciencedirect.com
J Yang, E Fan, SJ Geib… - Journal of the American …, 1993 - ACS Publications
Recently great strides have been made in the use of hydrogen bonding to control host-guest complexation1 as well as crystal packing patterns. 2-3 However, there has been relatively …
Number of citations: 139 pubs.acs.org
F Leroux, M Maurin, N Nicod, R Scopelliti - Tetrahedron letters, 2004 - Elsevier
Optically active 2,2 ′ ,4,4 ′ ,6,6 ′ -hexafluorobiphenyl-3,3 ′ -dicarboxylic acid was obtained through its brucine salt. The half-life time for racemization was determined at various …
Number of citations: 22 www.sciencedirect.com

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